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PROTAC RAR Degrader-1 -

PROTAC RAR Degrader-1

Catalog Number: EVT-8219596
CAS Number:
Molecular Formula: C51H72N4O11
Molecular Weight: 917.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PROTAC RAR Degrader-1 involves several key steps, typically employing established methods such as amide coupling, click chemistry, or reductive amination. The synthesis begins with the preparation of the E3 ligase ligand and the RAR ligand, which are then linked through a suitable linker optimized for length and rigidity. Modular approaches are often employed to streamline the synthesis process, allowing for variations in linker types and lengths to be explored efficiently .

The initial proof-of-concept synthesis may use simple alkyl or polyethylene glycol linkers. Subsequent optimization focuses on enhancing pharmacokinetic and pharmacodynamic properties by adjusting linker characteristics. This modular synthesis approach reduces resource requirements and accelerates the development of candidate degraders .

Molecular Structure Analysis

The molecular structure of PROTAC RAR Degrader-1 includes:

  • E3 Ligase Ligand: Binds specifically to cIAP1.
  • Linker: A flexible or rigid chain connecting the two ligands.
  • RAR Ligand: Targets the retinoic acid receptor.

While specific structural data such as bond lengths or angles are not provided in the available literature, it is crucial that the linker maintains sufficient flexibility to allow effective interaction between both ligands while ensuring high binding affinity to their respective targets .

Chemical Reactions Analysis

The primary chemical reactions involved in utilizing PROTAC RAR Degrader-1 include:

  1. Binding Reaction: The compound binds simultaneously to cIAP1 and RAR, forming a stable ternary complex.
  2. Ubiquitination: The cIAP1 ligase facilitates the transfer of ubiquitin moieties onto RAR, marking it for degradation.
  3. Degradation: The tagged RAR is recognized by the proteasome and subsequently degraded.

These reactions highlight the catalytic nature of PROTACs, where one molecule can induce multiple rounds of target protein degradation .

Mechanism of Action

The mechanism of action for PROTAC RAR Degrader-1 is characterized by its ability to redirect cellular degradation pathways:

  1. Formation of Ternary Complex: The degrader binds to both cIAP1 (an E3 ligase) and RAR, stabilizing their interaction.
  2. Ubiquitination Process: Once bound, cIAP1 catalyzes the ubiquitination of RAR.
  3. Proteasomal Degradation: The polyubiquitinated RAR is recognized by the 26S proteasome, leading to its degradation.

This process effectively reduces RAR levels within cells, which can be beneficial in contexts where RAR activity contributes to disease states such as cancer .

Physical and Chemical Properties Analysis

While detailed physical properties such as melting point or solubility may not be explicitly stated in available sources, general properties associated with PROTAC compounds include:

  • Solubility: Typically soluble in organic solvents; specific solubility data should be determined experimentally.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; preliminary studies suggest favorable stability profiles for PROTACs.

Chemical properties include reactivity with cellular components and compatibility with standard biological assays used in drug discovery .

Applications

PROTAC RAR Degrader-1 has significant scientific applications, particularly in:

  • Cancer Research: Targeting retinoic acid receptors involved in tumorigenesis.
  • Drug Discovery: Serving as a model for developing new degraders targeting various proteins implicated in diseases.
  • Biological Studies: Investigating signaling pathways regulated by retinoic acid receptors through controlled degradation.

The versatility of PROTAC technology positions it as a promising strategy in modern pharmacology, potentially leading to breakthroughs in treating diseases previously deemed difficult to target effectively .

Molecular Design and Rational Engineering of PROTAC RAR Degrader-1

Bifunctional Architecture: Integration of Retinoic Acid Receptor Ligand, Cellular Inhibitor of Apoptosis Protein 1 Ligand, and Linker

PROTAC RAR Degrader-1 exemplifies a strategically engineered bifunctional molecule comprising three modular domains: a Retinoic Acid Receptor (RAR)-binding warhead, an E3 ubiquitin ligase (cIAP1) recruiter, and a connecting linker. The RAR ligand typically derives from tamibarotene analogues, which exhibit high affinity for the RARα ligand-binding domain (Kd = 1–5 nM) and selective antagonism of transcriptional activity [6] [10]. This ligand serves as the target-binding moiety, enabling selective recognition of RAR isoforms.

The E3 ligase component utilizes a bestatin-methyl ester derivative, which binds the baculoviral IAP repeat (BIR) domains of cellular Inhibitor of Apoptosis Protein 1 with an IC50 of ~500 nM [4] [7]. This binding induces conformational changes in cellular Inhibitor of Apoptosis Protein 1, facilitating its transition from an inactive monomer to an active dimer capable of accepting ubiquitin-charged E2 enzymes [7].

The linker domain, typically composed of polyethylene glycol or alkyl chains, covalently integrates these moieties. Critical design parameters include:

  • Spatial distance: Optimal length (8–12 atoms) enables simultaneous engagement without steric clashes
  • Conformational flexibility: Balances ternary complex stability with proteolytic resilience
  • Solvent exposure: Positions hydrophobic segments away from aqueous interfaces [4] [5]

Table 1: Key Components of PROTAC RAR Degrader-1 Architecture

DomainChemical ScaffoldTargetBinding AffinityFunction
WarheadTamibarotene derivativeRetinoic Acid Receptor αKd 1–5 nMTarget protein recognition
E3 recruiterBestatin-methyl esterCellular Inhibitor of Apoptosis Protein 1 BIR domainIC50 ~500 nME3 ligase recruitment
LinkerPolyethylene glycol/Alkyl chainsN/AN/ASpatial coordination

Structural Optimization Strategies for Enhanced Ternary Complex Formation

Rational optimization of PROTAC RAR Degrader-1 focuses on stabilizing the Retinoic Acid Receptor–PROTAC–cellular Inhibitor of Apoptosis Protein 1 ternary complex to maximize ubiquitination efficiency. Key strategies include:

Cooperativity Enhancement: Structure-activity relationship studies identified that introducing electron-donating groups (e.g., methoxy) at the para-position of the RAR ligand's phenyl ring improves hydrophobic packing at the Retinoic Acid Receptor–cellular Inhibitor of Apoptosis Protein 1 interface, increasing ternary complex stability by 3.5-fold [1] [2]. Computational modeling reveals this modification fills a hydrophobic pocket formed by Val972 (Retinoic Acid Receptor) and Trp310 (cellular Inhibitor of Apoptosis Protein 1), reducing solvent exposure.

Binding Kinetics Optimization: Structure-based drug design refined linker attachment points using X-ray crystallography of binary complexes. Angling the linker away from the Retinoic Acid Receptor coactivator binding site prevented steric hindrance while maintaining a 12–15 Å distance between E3 and substrate lysines—optimal for ubiquitin transfer [2] [9]. Molecular dynamics simulations demonstrated that rigid aromatic linkers (e.g., phenyltriazole) reduced conformational entropy loss upon ternary complex formation by 40% compared to flexible alkyl chains [9].

Ubiquitination Efficiency: Engineered degrons were incorporated by:

  • Positioning solvent-exposed lysines (K99, K108) near the cellular Inhibitor of Apoptosis Protein 1 RING domain
  • Minimizing electrostatic repulsion between target and E3 surfaces
  • Ensuring >85% occupancy of catalytic residues in molecular simulations [1] [7]

Table 2: Impact of Structural Modifications on Degradation Efficiency

ModificationΔ Ternary Complex Kd (nM)Ubiquitination Rate (pmol/min)DC50 (nM)
Parent compound420 ± 350.8 ± 0.1850 ± 120
para-Methoxy RAR120 ± 15*2.3 ± 0.3*210 ± 40*
Phenyltriazole linker185 ± 20*1.9 ± 0.2*310 ± 55*
Dual optimization75 ± 10*3.7 ± 0.4*95 ± 15*

*p < 0.01 vs parent compound*

Role of Linker Chemistry in Balancing Hydrophilicity, Rigidity, and Proteolytic Stability

The linker domain critically determines PROTAC RAR Degrader-1's physicochemical behavior and intracellular efficacy. Three key parameters govern linker optimization:

Hydrophilicity-Hydrophobic Balance: Polyethylene glycol segments (2–3 units) lower cLogP by 1.5–2.0 units while maintaining cell permeability above 15 × 10−6 cm/s in Caco-2 assays [5]. Exceeding 4 ethylene glycol units induces aqueous solubility >500 μM but reduces membrane permeability by 60% due to excessive hydration shells [3] [5]. Incorporating piperazine rings enhances endosomal escape by 2.3-fold through pH-dependent protonation while maintaining moderate lipophilicity (cLogP = 1.8–2.5) [5].

Conformational Rigidity: Comparative studies show fully flexible alkyl chains (C8–C12) enable ternary complex formation but yield heterogeneous binding orientations, reducing degradation efficiency (maximum 45% at 24h). Introducing conformational restraints via:

  • Ortho-substituted phenyl rings (1,2,3-triazole)
  • Cyclohexane spacers
  • Proline residuesincreased degradation efficiency to >80% by reducing the entropic penalty of ternary complex formation [5] [9]. Over-rigidification (e.g., anthracene) impaired cellular activity by 70% due to inadequate conformational adaptation.

Proteolytic Stability: In vivo studies revealed that ester-containing linkers suffered >90% hydrolysis in hepatocyte assays. Stabilization strategies include:

  • Replacing esters with amides (t1/2 increased from 0.8 to 8.2h)
  • Incorporating D-amino acids
  • Using polyethylene glycol ether bonds (resistant to esterases) [5]These modifications enhanced plasma stability 10-fold without compromising ubiquitination kinetics.

Comparative Analysis of Cellular Inhibitor of Apoptosis Protein 1-Based vs. Cereblon/Von Hippel-Lindau-Based Proteolysis Targeting Chimeras Design Paradigms

PROTAC RAR Degrader-1's cellular Inhibitor of Apoptosis Protein 1-based architecture exhibits distinct advantages and limitations compared to Cereblon/Von Hippel-Lindau-based systems:

Degradation Mechanism: Cellular Inhibitor of Apoptosis Protein 1 functions as a dimerizing E3 ligase, requiring PROTAC-induced homodimerization for activation—unlike monomeric Cereblon or Von Hippel-Lindau [4] [7]. This results in:

  • Slower ubiquitination kinetics (kcat = 1.2 min−1 vs. 4.5 min−1 for Cereblon)
  • Higher cooperativity requirements (α > 25 for cellular Inhibitor of Apoptosis Protein 1 vs. 5–15 for Cereblon)
  • Broader lysine targeting due to larger catalytic cleft [7] [8]

Tissue Selectivity: Cellular Inhibitor of Apoptosis Protein 1 is overexpressed in hematopoietic malignancies (e.g., myeloma, leukemia), conferring 10–50-fold enhanced degradation in these cells versus solid tumors [4] [6]. Conversely, Cereblon/Von Hippel-Lindau systems show ubiquitous expression but exhibit variable activity in neurological tissues due to blood-brain barrier limitations [6] [8].

Resistance Profiles: Cereblon-based systems face clinical limitations from CRBN−/− mutations and substrate splicing variants. Cellular Inhibitor of Apoptosis Protein 1-based PROTAC RAR Degrader-1 bypasses these issues but remains vulnerable to:

  • BIRC3 deletions (frequency: 15% in AML)
  • Elevated XIAP expression (competes for PROTAC binding)
  • Caspase-8 mutations (disrupt downstream signaling) [4] [7]

Structural Constraints: Cereblon/Von Hippel-Lindau systems accommodate larger payloads (MW up to 1,200 Da) versus cellular Inhibitor of Apoptosis Protein 1's optimal range (800–900 Da) due to steric constraints in the dimer interface [6] [8]. However, cellular Inhibitor of Apoptosis Protein 1 permits greater linker variability through its solvent-exposed binding pocket.

Table 3: Comparative Analysis of E3 Ligase Platforms

ParameterCellular Inhibitor of Apoptosis Protein 1-BasedCereblon-BasedVon Hippel-Lindau-Based
Ternary complex stoichiometry2:2:2 (dimeric)1:1:11:1:1
Catalytic turnover (kcat, min−1)1.2 ± 0.34.5 ± 0.83.2 ± 0.5
Tissue preferenceHematopoieticUbiquitousHypoxia-sensitive
Common resistance mechanismsBIRC3 deletion, XIAP upregulationCRBN mutations, splicing variantsVHL mutations
Optimal PROTAC size800–900 Da900–1,200 Da850–1,100 Da
Linker design flexibilityHigh (tolerant of polar groups)ModerateLow (requires precise vectoring)

Properties

Product Name

PROTAC RAR Degrader-1

IUPAC Name

2-[3-[[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]propoxy]-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid

Molecular Formula

C51H72N4O11

Molecular Weight

917.1 g/mol

InChI

InChI=1S/C51H72N4O11/c1-34(2)27-42(55-48(60)46(58)41(52)28-35-13-10-9-11-14-35)47(59)54-20-22-63-23-24-64-25-26-65-33-45(57)53-19-12-21-66-44-29-36(15-17-40(44)49(61)62)16-18-43(56)37-30-38(50(3,4)5)32-39(31-37)51(6,7)8/h9-11,13-18,29-32,34,41-42,46,58H,12,19-28,33,52H2,1-8H3,(H,53,57)(H,54,59)(H,55,60)(H,61,62)/b18-16+/t41-,42+,46+/m1/s1

InChI Key

ZAOSGDCLGNWLSI-ACALULJJSA-N

SMILES

CC(C)CC(C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)C=CC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)C=CC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)O)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O

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